molecular formula C28H29N3O5S2 B2455413 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 475044-29-2

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2455413
CAS No.: 475044-29-2
M. Wt: 551.68
InChI Key: ALNURFJYWBGZHI-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide core linked to a thiazole ring and a sulfamoyl group substituted with methoxyethyl chains

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5S2/c1-35-19-17-31(18-20-36-2)38(33,34)24-15-13-23(14-16-24)27(32)30-28-29-25(21-9-5-3-6-10-21)26(37-28)22-11-7-4-8-12-22/h3-16H,17-20H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNURFJYWBGZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the diphenyl groups. The benzamide core is then synthesized and linked to the thiazole ring. The final step involves the introduction of the sulfamoyl group with methoxyethyl substitutions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, including oxidation, reduction, and electrophilic substitution reactions.

Biology

The compound's structural features make it a candidate for studying enzyme interactions and protein binding . Its sulfamoyl group can mimic natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways .

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. For instance, studies have shown that similar compounds with thiazole rings demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . Additionally, anticancer evaluations revealed that derivatives of related compounds showed promising results against various cancer cell lines .

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific chemical properties. Its unique combination of functional groups allows for tailored applications in pharmaceuticals and materials science.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of synthesized derivatives against various bacterial strains using tube dilution techniques. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Another study evaluated anticancer activity against human colorectal carcinoma cell lines (HCT116), revealing that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The thiazole ring and diphenyl groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar compounds to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide include other sulfonamides and benzamide derivatives. Compared to these compounds, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound classified as a sulfonamide. This compound features a benzamide core linked to a thiazole ring and a sulfamoyl group with methoxyethyl substitutions. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple organic reactions. The general synthetic route includes:

  • Preparation of the Thiazole Ring : Starting from appropriate precursors.
  • Introduction of Diphenyl Groups : Adding diphenyl moieties to the thiazole.
  • Synthesis of the Benzamide Core : Linking the benzamide structure to the thiazole.
  • Incorporation of the Sulfamoyl Group : Finalizing the structure with methoxyethyl substitutions.

The reaction conditions often involve organic solvents and catalysts to ensure high purity and yield .

The biological activity of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfamoyl group can bind to enzyme active sites, disrupting various biochemical pathways and leading to its observed effects .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been screened for its in vitro antibacterial activity, showing moderate to good efficacy against various bacterial strains. For instance, compounds similar to this structure have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfamoyl-benzamide derivatives. In particular, compounds with similar structural motifs have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). Mechanistic studies suggest that these compounds may induce cell cycle arrest by inhibiting tubulin polymerization .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide:

  • Antimicrobial Screening : A study on thiazole derivatives reported that many exhibited significant antibacterial activity, with some compounds achieving MIC values lower than 10 µg/mL against resistant strains .
  • Anticancer Activity : Another investigation found that certain sulfamoyl-benzamide derivatives inhibited cancer cell proliferation effectively, with IC50 values in sub-micromolar ranges against various cancer cell lines .
  • Mechanistic Insights : Molecular docking studies provided insights into how these compounds interact with target proteins, revealing critical interactions at the molecular level that contribute to their biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer ActivityIC50 (µM)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamideStructureModerateEffective against MCF-7TBD
Compound ASimilar structureHighModerate3.5
Compound BRelated sulfonamideLowHigh (MDA-MB-231)1.8

Q & A

Q. What are the key synthetic routes for preparing 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:
  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
  • Step 2 : Sulfamoylation of the benzamide intermediate using bis(2-methoxyethyl)sulfamoyl chloride under anhydrous conditions, often in polar aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) .
  • Step 3 : Coupling the sulfamoylbenzamide moiety to the thiazole ring via nucleophilic substitution or amide bond formation, monitored by TLC/HPLC .
    Key Conditions :
ParameterOptimal Range
Temperature60–80°C
SolventDMF, THF
CatalystsTriethylamine, DMAP

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxyethyl groups at δ 3.3–3.5 ppm) and carbonyl signals (C=O at ~168 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₃₀H₃₁N₃O₅S₂).
  • HPLC : Purity >95% assessed using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfamoylation?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. dichloromethane), and stoichiometry of sulfamoyl chloride .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU, pyridine) to enhance reactivity.
  • In-situ Monitoring : Use FT-IR to track sulfamoyl chloride consumption (disappearance of S=O stretch at ~1370 cm⁻¹) .
    Example Optimization Table :
ConditionBaselineOptimized
Yield (%)4572
Purity (%)8896

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using software (AutoDock Vina) to predict binding affinity .
  • Affinity Chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates, followed by SDS-PAGE/MS identification .
  • Enzyme Inhibition Assays : Test activity against bacterial enoyl-ACP reductase (FabI) or fungal CYP51, given structural analogs show antimicrobial activity .

Q. How do substituents on the thiazole ring influence bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at C4/C5 of thiazole) and compare IC₅₀ values in cytotoxicity assays .
  • Computational Modeling : Calculate Hammett constants (σ) for substituents to correlate electronic effects with activity .
    Example SAR Data :
SubstituentIC₅₀ (µM)
4,5-diphenyl1.2
4-methyl8.7

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility. How can this be resolved experimentally?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy.
  • Co-solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
    Reported Solubility :
SolventSolubility (mg/mL)
DMSO>50
Water<0.1

Methodological Best Practices

Q. What analytical techniques are critical for detecting byproducts during synthesis?

  • Methodological Answer :
  • LC-MS : Identify low-abundance impurities via fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) if single crystals are obtainable .
  • Elemental Analysis : Confirm C/H/N/S ratios within ±0.4% of theoretical values .

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